2,4-Dimethylquinoline

Catalog No.
S772898
CAS No.
1198-37-4
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylquinoline

CAS Number

1198-37-4

Product Name

2,4-Dimethylquinoline

IUPAC Name

2,4-dimethylquinoline

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

ZTNANFDSJRRZRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)C

Solubility

0.01 M

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C

2,4-Dimethylquinoline is an organic compound with the molecular formula C11H11NC_{11}H_{11}N and a molecular weight of 171.21 g/mol. It is classified as a derivative of quinoline, which consists of a fused bicyclic structure containing a benzene ring and a pyridine ring. The compound features two methyl groups located at the 2 and 4 positions of the quinoline ring, contributing to its unique properties and reactivity. This compound is typically a colorless to pale yellow liquid with a characteristic odor, and it is soluble in organic solvents but less so in water .

Currently, there's no documented research on the specific mechanism of action of DMQ in biological systems.

  • Toxicity: Data on the toxicity of DMQ is scarce. Due to its structural similarity to quinoline, it's advisable to handle it with caution, as quinoline can be irritating and potentially harmful if ingested or inhaled.
  • Flammability: No data available, but the presence of aromatic rings suggests some flammability.
  • Reactivity: Limited information on specific reactivity, but due to the aromatic rings, it might react with strong oxidizing agents.

2,4-Dimethylquinoline is a heterocyclic aromatic compound found in various natural sources, including the common onion (Allium cepa) []. It has been the subject of scientific research due to its potential applications in various fields, including:

  • Antimicrobial activity

    Studies have investigated the potential of 2,4-dimethylquinoline and its derivatives as antimicrobial agents. Some studies have shown that they exhibit activity against various bacteria and fungi [, ]. However, further research is needed to determine their efficacy and safety for potential therapeutic applications.

  • Organic synthesis

    2,4-Dimethylquinoline can be used as a building block in the synthesis of more complex organic molecules. This includes the development of new pharmaceuticals and other functional materials [].

  • Environmental studies

    As a component of certain natural products, 2,4-dimethylquinoline may be present in environmental samples. Research in this area focuses on understanding its environmental fate and potential impact on ecosystems [].

Typical of quinoline derivatives. Notably:

  • Electrophilic Aromatic Substitution: The methyl groups on the quinoline ring can direct electrophiles to the ortho and para positions, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline structure can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: 2,4-Dimethylquinoline can serve as a precursor in cyclization reactions to form more complex heterocycles .

Research has indicated that 2,4-dimethylquinoline exhibits significant biological activity. For instance, it has been investigated for its potential as a pharmacological agent, particularly in relation to central nervous system activity. A notable study identified derivatives of 2,4-dimethylquinoline that showed positive allosteric modulation at the M4 muscarinic receptor, suggesting potential applications in treating neurological disorders . Additionally, its antimicrobial properties have been explored, indicating effectiveness against certain bacterial strains.

Several methods exist for synthesizing 2,4-dimethylquinoline:

  • Skraup Synthesis: This classic method involves the condensation of an aniline derivative with glycerol and a ketone or aldehyde in the presence of an acid catalyst.
  • Friedlander Synthesis: This method entails the cyclization of 2-amino-3-methylphenol with an appropriate carbonyl compound.
  • Catalytic Methods: Recent advancements have utilized nickel(0) catalysts for the intermolecular alkyne insertion into cyclobutanones, providing an efficient route to synthesize various quinoline derivatives including 2,4-dimethylquinoline .

2,4-Dimethylquinoline finds applications across multiple fields:

  • Pharmaceuticals: As a scaffold for drug development due to its biological activity.
  • Chemical Intermediates: Used in the synthesis of dyes, agrochemicals, and other organic compounds.
  • Research: Employed in studies related to heterocyclic chemistry and pharmacology.

Studies investigating the interactions of 2,4-dimethylquinoline with biological systems have highlighted its potential effects on various receptors and enzymes. For example:

  • Muscarinic Receptor Modulation: The compound has shown promising results as a positive allosteric modulator at muscarinic receptors, which are crucial for neurotransmission in the brain .
  • Enzyme Inhibition: Research has indicated that certain derivatives may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Several compounds share structural similarities with 2,4-dimethylquinoline. These include:

Compound NameStructure CharacteristicsUnique Features
QuinolineBase structure without methyl substitutionsFound in numerous natural products
2-MethylquinolineMethyl group at position 2 onlyExhibits different reactivity patterns
4-MethylquinolineMethyl group at position 4 onlyDifferent biological activity compared to 2,4-dimethyl
8-HydroxyquinolineHydroxy group at position 8Known for chelating metal ions

The uniqueness of 2,4-dimethylquinoline lies in its dual methyl substitution which influences both its chemical reactivity and biological properties compared to other derivatives. This structural feature allows for distinct interactions within biological systems and varied synthetic pathways.

XLogP3

3

Boiling Point

265.0 °C

UNII

7JL3KN3WTD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

1198-37-4

Wikipedia

2,4-Dimethylquinoline

General Manufacturing Information

Quinoline, 2,4-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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